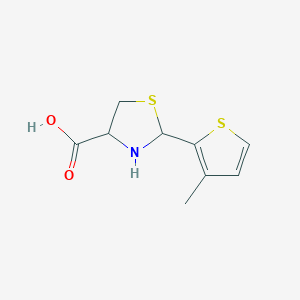

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid typically involves the reaction of 3-methylthiophene with thiazolidine-4-carboxylic acid under specific conditions. One common method includes:

Starting Materials: 3-methylthiophene and thiazolidine-4-carboxylic acid.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride and a solvent like ethanol.

Procedure: The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the thiazolidine ring can produce various reduced derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Cytotoxic Activity

Research has demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit potent cytotoxic effects against various cancer cell lines. For instance, a series of 2-aryl-thiazolidine-4-carboxylic acid amides have been identified as effective agents against prostate cancer and melanoma. These compounds were shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidine ring and the 4-carboxylic amide linker can significantly enhance cytotoxicity. For example, the introduction of bulky aromatic groups at specific positions maintained or improved the antiproliferative activity of these compounds . The most promising derivatives displayed IC50 values in the low nanomolar range against several tumor types, suggesting their potential as novel anticancer agents.

Molecular Interactions and Mechanisms

Binding Affinity Studies

In silico docking studies have been conducted to understand the binding interactions of thiazolidine derivatives with key targets such as VEGFR-2 and EGFR tyrosine kinases. These studies revealed that specific structural features of the compounds contribute to their binding affinity and inhibitory activity against these receptors, which are critical in cancer progression . For instance, compounds designed with dual-targeting capabilities exhibited enhanced anticancer activity against multiple human tumor cell lines, including HepG2 and A549 .

Biomarker Potential

Urinary Biomarker for Vegetable Intake

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid has been investigated as a urinary biomarker for the intake of cruciferous vegetables. A clinical trial demonstrated that consumption of glucoraphanin-rich beverages led to significantly elevated levels of this compound in urine, indicating its potential as a biomarker for dietary intake of cruciferous vegetables like broccoli . This application highlights its relevance not only in therapeutic contexts but also in nutritional studies.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Potent cytotoxic effects against prostate cancer and melanoma; inhibition of tubulin polymerization. |

| Molecular Interactions | Binding studies reveal interactions with VEGFR-2 and EGFR; structure modifications enhance efficacy. |

| Biomarker Potential | Identified as a urinary biomarker for cruciferous vegetable intake; significant excretion observed post-consumption. |

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Thiophen-2-yl)-1,3,4-thiadiazole: This compound also contains a thiophene ring and is studied for its anticancer properties.

Thieno[2,3-b]thiophene derivatives: These compounds have similar structural features and are used in pharmaceutical and material science applications.

Uniqueness

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid is unique due to the presence of both a thiophene and a thiazolidine ring, which imparts distinct chemical and biological properties

Activité Biologique

2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid (CAS Number: 318466-03-4) is a compound of interest due to its potential biological activities, particularly as a cytoprotective agent and a tyrosinase inhibitor. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₂S₂ |

| Molecular Weight | 229.32 g/mol |

| Density | 1.378 g/cm³ |

| Boiling Point | 459.7 °C |

| Flash Point | 231.8 °C |

Synthesis and Derivatives

The synthesis of thiazolidine-4-carboxylic acid derivatives has been explored extensively. These derivatives have shown promise as novel tyrosinase inhibitors, which are important in the context of skin pigmentation disorders and cosmetic applications. For instance, a study demonstrated that certain derivatives exhibited significant inhibition of tyrosinase activity, with one specific derivative achieving a 66.47% inhibition at a concentration of 20 µM .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to reduced melanin production. The biological evaluation of thiazolidine derivatives revealed that compounds like (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid were effective in inhibiting tyrosinase activity. Kinetic studies indicated that these compounds acted as competitive inhibitors .

Case Study:

In vitro studies using B16 melanoma cells showed that treatment with specific thiazolidine derivatives resulted in decreased melanin levels when stimulated with α-MSH (alpha-melanocyte-stimulating hormone), further confirming their potential as skin-whitening agents .

Cytoprotective Effects

Thiazolidine-4-carboxylic acid derivatives have also been investigated for their cytoprotective properties. Research indicated that these compounds could protect cells from oxidative stress and apoptosis through various mechanisms, including the modulation of antioxidant enzyme activities .

Mechanisms of Action:

- Antioxidant Activity: The compounds may enhance the activity of endogenous antioxidants.

- Cell Signaling Modulation: They may influence signaling pathways associated with cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolidine ring significantly affect biological activity. For example, substituents on the phenyl ring can alter the binding affinity to tyrosinase and influence cytotoxicity against cancer cell lines .

Propriétés

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c1-5-2-3-13-7(5)8-10-6(4-14-8)9(11)12/h2-3,6,8,10H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBHIQCNCYXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389849 | |

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318466-03-4 | |

| Record name | 2-(3-Methyl-thiophen-2-yl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.